molecular formula C22H25N5O2 B2955023 2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2380010-12-6

2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2955023
CAS No.: 2380010-12-6
M. Wt: 391.475
InChI Key: GDMZYLCQMFINTC-UHFFFAOYSA-N
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Description

2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrazole ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under reflux conditions.

    Coupling Reactions: The final compound is obtained by coupling the piperidine and pyrazole intermediates with the pyridazinone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders due to the presence of the piperidine ring.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions, especially in the context of G-protein coupled receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, modulating their activity. The pyrazole and pyridazinone moieties can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)-1H-pyrazol-1-yl derivatives: These compounds share the pyrazole ring and benzoyl group but lack the piperidine and pyridazinone moieties.

    Piperidinyl benzoyl derivatives: These compounds contain the piperidine and benzoyl groups but lack the pyrazole and pyridazinone moieties.

Uniqueness

2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the piperidine ring, pyrazole ring, and pyridazinone core in a single molecule is uncommon and provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-[[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-16-4-5-19(14-17(16)2)22(29)25-12-8-18(9-13-25)15-27-21(28)7-6-20(24-27)26-11-3-10-23-26/h3-7,10-11,14,18H,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMZYLCQMFINTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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